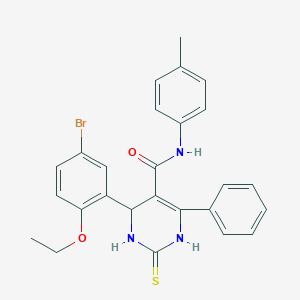![molecular formula C20H20N2O3S B306243 (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as LMT-28 and is a thiazolone derivative that belongs to the class of organic compounds known as thiazoles.
Mécanisme D'action
The mechanism of action of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It may also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of the compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one may have several biochemical and physiological effects. The compound has been found to decrease the expression of various proteins involved in cancer cell proliferation, such as cyclin D1 and c-Myc. It may also increase the expression of tumor suppressor proteins, such as p53. Additionally, the compound may decrease the production of reactive oxygen species in cancer cells, which can lead to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is its broad-spectrum activity against cancer cells and bacteria. This makes it a potential candidate for the development of new anticancer and antimicrobial agents. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations may affect the compound's efficacy and safety in vivo.
Orientations Futures
There are several future directions for the research on (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the compound's mechanism of action in more detail to identify its molecular targets. Additionally, future studies may focus on the development of new derivatives of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one with improved solubility and reduced toxicity. These derivatives may have enhanced activity against cancer cells and bacteria, making them promising candidates for drug development.
Méthodes De Synthèse
The synthesis of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of aniline with 3-methoxy-2-propan-2-yloxybenzaldehyde in the presence of sulfuric acid. The resulting compound is then treated with thiosemicarbazide to form the thiazolone derivative. This method has been optimized and can be carried out on a large scale, making it a practical approach for the synthesis of this compound.
Applications De Recherche Scientifique
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one has been studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C20H20N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)25-18-14(8-7-11-16(18)24-3)12-17-19(23)22-20(26-17)21-15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,22,23)/b17-12- |
Clé InChI |
IFOIGDOENJLIJH-ATVHPVEESA-N |
SMILES isomérique |
CC(C)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N=C(S2)NC3=CC=CC=C3 |
SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3 |
SMILES canonique |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)



![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)